2-Bromosuccinic anhydride

Beschreibung

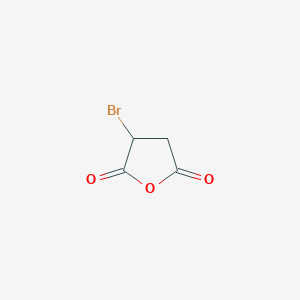

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromooxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO3/c5-2-1-3(6)8-4(2)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWBKBJQRJQRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282266 | |

| Record name | 2-bromosuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-44-0 | |

| Record name | NSC25300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromosuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Bromosuccinic Anhydride

Dehydration Routes from 2-Bromosuccinic Acid

The conversion of 2-bromosuccinic acid to its cyclic anhydride (B1165640) is a dehydration reaction. This process involves the removal of one molecule of water from the two carboxylic acid groups to form the five-membered anhydride ring. The effectiveness of this transformation hinges on the choice of dehydrating agent and the reaction conditions.

Historically, the synthesis of cyclic anhydrides from their corresponding dicarboxylic acids has relied on a set of powerful dehydrating agents. These methods, while effective for compounds like succinic anhydride, are also applicable to its substituted derivatives such as 2-bromosuccinic acid. Common reagents include acetyl chloride, thionyl chloride, and phosphorus oxychloride. orgsyn.org The general principle involves the activation of the carboxyl groups followed by intramolecular nucleophilic attack to close the ring and eliminate a leaving group. For instance, reacting the dicarboxylic acid with acetyl chloride or acetic anhydride not only serves as a dehydrating medium but can also yield the desired product upon heating.

Table 1: Common Dehydrating Agents for Succinic Acid Derivatives

| Dehydrating Agent | General Reaction Conditions | Byproducts |

|---|---|---|

| Acetic Anhydride | Heating the dicarboxylic acid in excess acetic anhydride. | Acetic Acid |

| Acetyl Chloride | Reaction with the dicarboxylic acid, often with heating. | Hydrogen Chloride, Acetic Acid |

| Thionyl Chloride | Gentle heating of the dicarboxylic acid with thionyl chloride. | Sulfur Dioxide, Hydrogen Chloride |

This table presents generalized information applicable to the formation of succinic anhydrides from succinic acids.

Achieving high yields in the dehydration of 2-bromosuccinic acid requires careful control of reaction conditions to prevent side reactions, such as decomposition or polymerization, especially given the presence of the reactive bromine atom. Optimized procedures often involve moderate temperatures and the efficient removal of byproducts to drive the reaction to completion. For the synthesis of unsubstituted succinic anhydride, heating succinic acid with phosphorus oxychloride followed by distillation of the product has been shown to produce yields between 82-96%. orgsyn.org Similar high-yield preparations for 2-bromosuccinic anhydride would involve analogous conditions, potentially using a lower boiling point solvent to facilitate purification by crystallization rather than high-temperature distillation, which could degrade the brominated compound.

Bromination Strategies for Succinic Acid Derivatives

An alternative approach to synthesizing the target anhydride involves introducing the bromine atom onto a pre-existing four-carbon dicarboxylic acid or anhydride backbone. These strategies can be categorized as either direct or indirect bromination methods.

The direct bromination of succinic acid or succinic anhydride is a challenging but feasible route. The reaction typically requires harsh conditions, such as heating succinic acid with bromine and water in a sealed tube at elevated temperatures. orgsyn.org Another reported method involves the bromination of succinyl bromide or succinic anhydride itself to yield bromosuccinic acid derivatives. drugfuture.com These approaches directly substitute a hydrogen atom on the carbon backbone with a bromine atom. However, controlling the regioselectivity to favor the formation of the 2-bromo isomer over the 2,3-dibromo product, and preventing other side reactions, can be difficult.

Table 2: Selected Direct Bromination Methods for Succinic Acid

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| Succinic Acid | Bromine, Water | Heated in a closed tube at 180°C. orgsyn.org | α,β-Dibromosuccinic acid orgsyn.org |

Note: These methods primarily yield the dibrominated product, but illustrate the principle of direct bromination on the succinic acid core.

A more controlled and widely used method for synthesizing brominated succinic acids involves the addition of a bromine-containing reagent across the double bond of an unsaturated precursor, such as fumaric acid or maleic acid. The reaction of fumaric acid with hydrogen bromide (HBr) is a known method to produce 2-bromosuccinic acid. drugfuture.com This addition reaction proceeds via an electrophilic addition mechanism, where the double bond attacks the hydrogen of HBr, forming a carbocation intermediate which is then attacked by the bromide ion. This route offers excellent regioselectivity, reliably placing the bromine atom at the 2-position. The resulting 2-bromosuccinic acid can then be isolated and dehydrated to this compound as described in section 2.1.

Similarly, the addition of bromine (Br₂) across the double bond of fumaric acid is a standard laboratory procedure to produce 2,3-dibromosuccinic acid, which highlights the reactivity of the fumaric acid backbone towards brominating agents. orgsyn.orggoogle.comchegg.com

Chiral Synthesis and Stereoselective Precursor Development

The carbon atom to which the bromine is attached in 2-bromosuccinic acid is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The development of synthetic routes to access enantiomerically pure forms of this compound is of significant interest.

Chiral synthesis of 2-bromosuccinic acid often starts from a chiral precursor. A well-established method involves the use of l-aspartic acid, a naturally occurring amino acid. drugfuture.com Through a diazotization reaction in the presence of bromide ions, the amino group of aspartic acid can be replaced with a bromine atom with retention or inversion of configuration, depending on the conditions, to yield optically active 2-bromosuccinic acid. drugfuture.comguidechem.com This chiral acid can then be dehydrated to form the corresponding chiral this compound.

Modern stereoselective synthesis focuses on developing catalytic asymmetric methods. While specific catalytic asymmetric syntheses for this compound are not widely reported, the principles of asymmetric synthesis can be applied to its precursors. This could involve, for example, the asymmetric hydrogenation of a brominated unsaturated dicarboxylic acid or the enantioselective alkylation of a chiral succinate (B1194679) enolate equivalent. electronicsandbooks.com Such advanced strategies aim to create the desired stereocenter with high enantiomeric excess, providing access to valuable chiral building blocks for further synthesis. nih.govorganic-chemistry.orgnih.gov

Enantioselective Routes from Bio-sourced Precursors

The development of enantioselective routes to this compound frequently employs readily available, optically active starting materials from nature. Bio-sourced precursors such as amino acids provide a chiral pool from which the target molecule can be synthesized while retaining a specific stereochemistry.

One notable pathway utilizes the amino acid L-aspartic acid. This method is advantageous as the inherent chirality of the starting material can be transferred to the final product. The synthesis involves a two-step process where the optical activity is maintained under controlled conditions. The first step is the conversion of the amino group of aspartic acid into a bromide. This is typically achieved through a diazotization reaction followed by displacement with a bromide ion. The subsequent step involves an intramolecular cyclization to form the anhydride ring. Careful control of the reaction parameters is crucial to prevent racemization and ensure the retention of the stereochemical configuration from the L-aspartic acid precursor.

Another bio-sourced precursor that can be theoretically considered is malic acid. As a chiral hydroxy dicarboxylic acid, it offers a different synthetic approach. The conversion would involve the stereospecific substitution of the hydroxyl group with a bromine atom, followed by dehydration to form the cyclic anhydride. The stereochemical outcome of the substitution reaction is pivotal in determining the final product's enantiomeric purity.

The following table summarizes key research findings for these enantioselective routes.

| Precursor | Key Transformation Steps | Reagents/Conditions | Stereochemical Outcome |

| L-Aspartic Acid | 1. Diazotization of the amino group. 2. Nucleophilic substitution with bromide. 3. Intramolecular cyclization. | 1. NaNO₂, HBr 2. Dehydrating agent (e.g., Acetic Anhydride) | Retention of configuration, leading to enantiomerically enriched this compound. |

| L-Malic Acid | 1. Stereospecific substitution of the hydroxyl group. 2. Dehydration/Cyclization. | 1. Brominating agent (e.g., PBr₃, HBr) 2. Heat or dehydrating agent | Outcome dependent on the mechanism of substitution (Sₙ1 vs. Sₙ2), which influences inversion or retention of stereochemistry. |

Control over Stereoisomer Formation

The control over the formation of different stereoisomers of this compound is fundamentally linked to the reaction mechanism of the key synthetic steps, particularly the introduction of the bromine atom and the subsequent cyclization.

When starting from an achiral precursor like maleic or fumaric acid (the cis and trans isomers of butenedioic acid), the bromination step is critical for establishing the relative stereochemistry. The addition of bromine (Br₂) across the double bond of maleic anhydride can proceed through different mechanisms, leading to a mixture of diastereomers. The control of reaction conditions, such as solvent and temperature, can influence the stereochemical pathway. For instance, reactions that proceed via a bromonium ion intermediate will typically result in anti-addition of the bromine atoms, leading to a specific diastereomer.

In the case of enantioselective synthesis starting from chiral precursors like L-aspartic acid, the primary challenge is preventing racemization. The diazotization of the primary amine group proceeds through a diazonium salt intermediate. This intermediate can be susceptible to Sₙ1-type reactions, which would lead to a loss of stereochemical information. To control this, reaction conditions are optimized to favor a direct Sₙ2-type displacement by the bromide ion, which proceeds with inversion of configuration at the chiral center. However, neighboring group participation from the carboxylic acid moieties can also influence the stereochemical outcome, potentially leading to retention of configuration.

The final ring-closing step to form the anhydride must also be managed to avoid epimerization at the chiral center adjacent to the carbonyl group. The use of mild dehydrating agents and controlled temperatures is essential to ensure that the stereochemical integrity established in the earlier steps is preserved in the final this compound product.

The table below details factors influencing the control over stereoisomer formation.

| Synthetic Step | Influencing Factor | Mechanism | Effect on Stereoisomer Formation |

| Bromination of Achiral Precursors | Choice of brominating agent and solvent. | Ionic vs. Radical addition | Determines the relative stereochemistry (syn- or anti-addition) of the bromine atoms, leading to different diastereomers. |

| Substitution on Chiral Precursors | Reaction conditions (solvent, temperature, nucleophile concentration). | Sₙ1 vs. Sₙ2 mechanism | Sₙ1 pathways can lead to racemization, while Sₙ2 pathways typically result in an inversion of stereochemistry, allowing for control over the absolute configuration. |

| Intramolecular Cyclization | Dehydrating agent and temperature. | Prevention of enolization/epimerization | Mild conditions are crucial to preserve the existing stereocenters during the formation of the anhydride ring. |

Reactivity and Mechanistic Investigations of 2 Bromosuccinic Anhydride

Electrophilic Reactivity Profiles

The anhydride (B1165640) functionality of 2-bromosuccinic anhydride renders the carbonyl carbons highly susceptible to nucleophilic attack. This electrophilicity is the basis for a variety of acylation and ring-opening reactions.

Ring-Opening Reactions with Nucleophiles (Alcohols, Amines)

Alcohols and amines readily react with this compound in a ring-opening fashion to yield monoesters and monoamides, respectively. These reactions proceed through a nucleophilic acyl substitution mechanism where the alcohol or amine acts as the nucleophile.

The reaction with primary amines, for instance, is a facile process. The amine's nitrogen atom attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring and the formation of a succinamic acid derivative. For example, the reaction of an aromatic amine with succinic anhydride is a well-established method for the synthesis of N-substituted succinimides, which involves an initial ring-opening acylation followed by cyclodehydration. mdpi.combeilstein-archives.org While specific studies on this compound are not abundant, the general mechanism is expected to be similar. The initial acylation of an amine by the anhydride is followed by a cyclodehydration step to form the corresponding N-substituted 2-bromosuccinimide. mdpi.com

The general mechanism for the reaction of a primary amine with an anhydride is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride.

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

Ring Opening: The intermediate collapses, leading to the opening of the anhydride ring and the formation of a carboxylate and an amide functionality.

Proton Transfer: A proton is typically transferred from the nitrogen atom to the carboxylate, yielding the final monoamide product.

A representative reaction of an amine with succinic anhydride is shown below:

| Reactant 1 | Reactant 2 | Product |

| Succinic Anhydride | Aromatic Amine | N-Arylsuccinamic acid |

Bromine Atom Reactivity and Substitution Mechanisms

The presence of a bromine atom at the α-position to one of the carbonyl groups introduces another dimension to the reactivity of this compound, allowing for nucleophilic substitution at this site.

Nucleophilic Substitution of the Bromine Moiety

The carbon atom bonded to the bromine is an electrophilic center and can undergo nucleophilic substitution. The reactivity of this center is influenced by the nature of the nucleophile and the reaction conditions. The proximity of the anhydride ring can also play a significant role in the reaction mechanism and rate.

Mechanistic Pathways of Halogen Exchange

Halogen exchange reactions, where the bromine atom is replaced by another halogen, can proceed through various mechanistic pathways. The specific pathway is dependent on the nature of the incoming halide and the solvent. These reactions are often reversible, and the position of the equilibrium is influenced by factors such as the relative bond strengths of the carbon-halogen bonds and the solubility of the resulting halide salts.

A potential mechanism for halogen exchange involves a direct SN2 displacement of the bromide by an incoming halide ion. However, the presence of the adjacent carbonyl group and the anhydride oxygen could lead to more complex mechanisms, possibly involving neighboring group participation. utexas.eduwikipedia.orgchem-station.com The lone pair of electrons on the carbonyl oxygen or the carboxylate group (after initial ring-opening) could potentially assist in the departure of the bromide ion, leading to the formation of a cyclic intermediate. This anchimeric assistance can lead to an enhancement of the reaction rate and can influence the stereochemical outcome of the reaction. utexas.eduwikipedia.orgchem-station.com

Potential Neighboring Group Participation by the Carbonyl Oxygen:

| Step | Description |

| 1 | The lone pair on a carbonyl oxygen attacks the carbon bearing the bromine atom in an intramolecular SN2 fashion. |

| 2 | A cyclic acyloxonium ion intermediate is formed as the bromide ion departs. |

| 3 | An external nucleophile (e.g., another halide ion) attacks the carbon, opening the cyclic intermediate. |

Hydrolytic Pathways and Equilibrium Studies

This compound, like other acid anhydrides, is susceptible to hydrolysis, reacting with water to form the corresponding dicarboxylic acid, 2-bromosuccinic acid.

The hydrolysis of anhydrides is generally a pseudo-first-order reaction in the presence of a large excess of water. The reaction can be catalyzed by both acids and bases. The mechanism of neutral hydrolysis involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to a tetrahedral intermediate which then breaks down to the dicarboxylic acid.

General Mechanism of Anhydride Hydrolysis:

| Step | Description |

| 1 | A water molecule acts as a nucleophile and attacks one of the carbonyl carbons. |

| 2 | A tetrahedral intermediate is formed. |

| 3 | The intermediate collapses, with the carboxylate group acting as a leaving group, to form the dicarboxylic acid. |

Equilibrium studies of anhydride hydrolysis are important for understanding the stability of the anhydride in aqueous environments. The position of the equilibrium between the anhydride and the dicarboxylic acid is influenced by temperature, pH, and the presence of catalysts.

Cyclization Reactions for Complex Cyclic Structure Formation

Cyclization reactions are fundamental in organic synthesis for the construction of ring systems, which are core structures in many natural products and pharmaceutical agents. These reactions can be broadly categorized into several types, including cycloadditions, cascade reactions, and the formation of fused ring systems. The application of this compound in these specific transformations to generate complex cyclic structures has not been detailed in available research.

In theory, the functional groups present in this compound—an acid anhydride and an alkyl bromide—offer potential for participation in various cyclization strategies. The anhydride moiety can act as an electrophile, while the carbon-bromine bond could be involved in reactions that initiate or terminate a cyclization sequence. However, without specific experimental data, any proposed reaction schemes remain speculative.

Table 1: Potential Cyclization Strategies Involving this compound (Hypothetical)

| Cyclization Strategy | Potential Role of this compound | Expected Product Class (General) |

| Intramolecular Cyclization | The anhydride could be opened by a nucleophile tethered to a reactant that subsequently displaces the bromide. | Substituted lactones or other heterocyclic systems. |

| Intermolecular Cycloaddition | Could potentially act as a dienophile or dipolarophile in [4+2] or [3+2] cycloadditions, though its reactivity in this context is not documented. | Highly functionalized cyclic adducts. |

| Cascade Reactions | Could serve as a precursor in a multi-step reaction sequence leading to polycyclic structures. | Complex polycyclic systems. |

Note: The reactions and product classes listed in this table are hypothetical and are not supported by specific literature on this compound.

Radical-Based Reactivity and Mechanistic Exploration

Radical reactions involve intermediates with unpaired electrons and proceed through characteristic initiation, propagation, and termination steps. While the radical chemistry of structurally related compounds, such as N-bromosuccinimide (NBS), is well-documented for allylic and benzylic brominations, similar studies on this compound are not readily found.

The carbon-bromine bond in this compound could potentially undergo homolytic cleavage upon initiation by heat or light to generate a bromine radical and a succinic anhydride radical. This reactivity would be central to its participation in radical-based transformations.

Mechanistic Steps in Hypothetical Radical Reactions of this compound:

Initiation: Homolytic cleavage of the C-Br bond to form a bromine radical and a carbon-centered radical on the anhydride ring.

Propagation: The generated radicals could participate in a chain reaction, for example, by abstracting a hydrogen atom from another molecule or by adding across a double bond.

Termination: Combination of two radical species to form a stable, non-radical product.

Table 2: Comparison of Potential Radical Reactivity with N-Bromosuccinimide (NBS)

| Feature | N-Bromosuccinimide (NBS) | This compound (Hypothetical) |

| Radical Generation | Homolytic cleavage of the N-Br bond. | Homolytic cleavage of the C-Br bond. |

| Primary Radical Formed | Bromine radical. | Bromine radical and a succinic anhydride radical. |

| Established Use | Source of bromine radicals for allylic and benzylic bromination. | Not established in the literature. |

| Potential Applications | Radical initiator, brominating agent. | Potential as a radical initiator or participant in radical polymerization, though this is unconfirmed. |

Note: The information regarding this compound in this table is speculative and based on general principles of radical chemistry, not on specific experimental evidence.

Advanced Applications in Polymer Science

Monomer and Crosslinking Agent Functionality in Polymer Synthesis

The bifunctional nature of 2-bromosuccinic anhydride (B1165640) theoretically allows it to act as both a monomer and a crosslinking agent. As a monomer, the anhydride ring can be opened by a nucleophile, such as an alcohol or an amine, to form an ester or amide linkage, respectively, thus incorporating the bromosuccinate (B1262339) unit into a polymer chain. This process is a form of addition polymerization where the monomeric unit is added to the growing polymer chain without the loss of any atoms libretexts.orgquora.comlibretexts.orgyoutube.com. The bromine atom then provides a site for further functionalization or for initiating a secondary polymerization.

While the anhydride group is susceptible to ring-opening, its direct use in forming the main backbone of a polymer through addition polymerization is not extensively documented in scientific literature. More commonly, anhydrides are used in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively.

As a crosslinking agent, 2-bromosuccinic anhydride could potentially react with functional groups on existing polymer chains, such as hydroxyl or amine groups, to form covalent bonds between them. This would create a three-dimensional polymer network, enhancing the material's mechanical strength and thermal stability. However, specific research detailing the use of this compound as a primary crosslinking agent is not widely available. The crosslinking of polyesters is often achieved using monomers with unsaturated bonds or by reacting with other types of crosslinking agents umcs.plrsc.org.

Synthesis of Chiral Polymers and Polyesters

A significant application of this compound is in the synthesis of chiral polymers, most notably derivatives of poly(malic acid). The chirality of the resulting polymer is crucial for its biodegradability and biocompatibility, making it suitable for various biomedical applications.

2-Bromosuccinic acid, which is readily converted to its anhydride, is a key starting material for the synthesis of poly(β-L-malic acid) (PMLA) researchgate.netnih.gov. The synthesis involves a multi-step process that begins with the conversion of L-aspartic acid to L-bromosuccinic acid, which is then cyclized to form this compound nih.gov. This anhydride is then used to produce benzyl β-malolactonate, a crucial lactone intermediate.

The synthesis of poly(malic acid) proceeds through the ring-opening polymerization (ROP) of a lactone intermediate, specifically benzyl β-malolactonate nih.gov. This lactone is synthesized from this compound, which in turn can be derived from aspartic acid nih.gov. The process involves the reaction of aspartic acid with acetyl chloride to form bromosuccinic anhydride. Subsequent benzylation allows for the cyclization of the β-brominated derivative in the presence of sodium carbonate to yield benzyl β-malolactonate nih.gov.

This lactone monomer then undergoes ring-opening polymerization, which can be initiated by various catalysts, to form poly(benzyl-β-L-malate). The final step is the removal of the benzyl protecting groups via catalytic hydrogenolysis to yield optically active poly(β-L-malic acid) with a molecular weight of up to 150 kDa nih.gov. The polymerization of the benzyl ester of the lactone can be carried out using both basic and acidic catalysts, which can influence the molecular weight and tacticity of the resulting polymer researchgate.net.

| Catalyst/Initiator | Polymerization Conditions | Resulting Polymer | Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |

| Triethylamine | Bulk | Poly(benzyl-β-malate) | 18,000 | 1.4 | researchgate.net |

| Triethylamine | Toluene | Poly(benzyl-β-malate) | 27,000 | 1.3 | researchgate.net |

| Boron trifluoride etherate | Toluene | Poly(benzyl-β-malate) | 50,000 | 1.1 | researchgate.net |

| Heterogeneous (Al/Isopropoxide) | Toluene | Poly(benzyl-β-malate) | 35,000 | 1.2 | researchgate.net |

Development of Complex Polymeric Architectures

While the direct application of this compound in forming complex polymeric architectures like block and star copolymers is not extensively detailed in the literature, its derivatives can theoretically be utilized in advanced polymerization techniques such as Cationic Ring-Opening Polymerization (CROP) and Atom Transfer Radical Polymerization (ATRP).

Cationic Ring-Opening Polymerization is a powerful method for synthesizing block copolymers nih.govrsc.org. This technique involves the polymerization of a cyclic monomer initiated by a cationic species. A macroinitiator, which is a polymer chain with a functional end group capable of initiating polymerization, can be used to grow a second block of a different monomer.

A derivative of this compound could potentially be used to create a macroinitiator for CROP. For instance, the anhydride could be reacted with a hydroxyl-terminated polymer to introduce a carboxylic acid and a bromine group at the chain end. The bromine could then be converted to a group that can initiate the CROP of a cyclic monomer like an ether or an ester. However, specific examples of this approach using this compound are not readily found in the reviewed literature.

Atom Transfer Radical Polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, including star-shaped polymers cmu.edu. Star polymers consist of multiple polymer chains (arms) emanating from a central core. Star block copolymers have arms that are themselves block copolymers.

The synthesis of star polymers via ATRP often employs a multifunctional initiator with several initiating sites. A molecule derived from this compound could potentially serve as a core for a multifunctional ATRP initiator. For example, the anhydride could be reacted with a polyol to create a core molecule with multiple ester linkages, each containing a bromine atom that could act as an ATRP initiation site. From these sites, various vinyl monomers could be polymerized to form the arms of the star polymer ethz.ch. If a macroinitiator is used as one of the arms, a star block copolymer can be formed. While this is a plausible synthetic strategy, specific research detailing the use of a this compound-based core for ATRP is not prevalent in the literature.

Therefore, this article cannot be generated as the foundational scientific evidence required to produce thorough, informative, and accurate content for the specified sections and subsections is not present in the public domain. The strict adherence to the provided outline, which focuses solely on these advanced applications, cannot be met without available research findings.

It is possible that the use of this compound in these highly specialized areas of polymer science is not yet documented, is part of proprietary research that has not been published, or that alternative chemical compounds are more commonly employed for these syntheses.

Further research and developments in polymer chemistry may, in the future, provide the necessary information to address these specific topics in relation to this compound. At present, however, the request to generate an article based on the provided outline cannot be fulfilled due to the absence of relevant scientific data.

Catalysis and Catalytic Applications of 2 Bromosuccinic Anhydride Derivatives

Ligand Design for Metal-Catalyzed Reactions

The structural framework of 2-bromosuccinic anhydride (B1165640) derivatives is particularly amenable to ligand design for metal-catalyzed processes. By modifying the anhydride, researchers can create ligands with specific electronic and steric properties to enhance the efficiency and stability of metal catalysts.

A notable application of 2-bromosuccinic anhydride's corresponding acid, bromosuccinic acid, is in the synthesis of Silica-Supported Ionic Liquid Catalysts (SILCAs). These heterogeneous catalysts are designed to combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability).

In one study, bromosuccinic acid was used to prepare a bis-layered supported ionic liquid catalyst. The synthesis involved modifying a silica (B1680970) (SiO₂) surface and incorporating an ionic liquid layer containing palladium (II) chloride, the active catalytic species. This specific SILCA, which utilized a tetramethylguanidinium succinate (B1194679) ionic liquid layer derived from bromosuccinic acid, was evaluated in the Heck cross-coupling reaction. The Heck reaction is a fundamental carbon-carbon bond-forming reaction, coupling an unsaturated halide with an alkene.

| Catalyst Component | Material/Compound | Role/Purpose |

|---|---|---|

| Support | Silica (SiO₂) | Provides a solid, high-surface-area support for the catalyst. |

| Ionic Liquid Precursor | Bromosuccinic Acid | Used to form the tetramethylguanidinium succinate ionic liquid layer. |

| Active Metal | Palladium (II) Chloride (PdCl₂) | The catalytic center for the Heck reaction. |

| Model Reaction | Heck Reaction | Coupling of iodobenzene (B50100) and butyl acrylate. |

| Key Finding | The structure of the acid used to form the ionic liquid layer significantly influences the catalyst's stability and activity in the Heck reaction. acs.org |

Role in Lewis Base Catalysis

Lewis base catalysis is a powerful strategy in organic synthesis where a Lewis base (electron-pair donor) interacts with a substrate to accelerate a reaction. Cyclic anhydrides, including derivatives of succinic anhydride, can be activated by Lewis bases. The Lewis base can attack a carbonyl carbon of the anhydride, forming a more reactive acyl-ammonium or similar intermediate, which is then more susceptible to nucleophilic attack. This activation mode is central to various transformations, including copolymerization reactions of succinic anhydride with epoxides, where Lewis base/Lewis acid pairs are employed to catalyze the process.

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical consideration in asymmetric catalysis. For chiral compounds like this compound, which has a stereocenter at the carbon bearing the bromine atom, the potential for racemization under catalytic conditions is significant.

While specific studies detailing the Lewis base-catalyzed racemization of this compound are not prominent in recent literature, the underlying mechanism can be inferred from established chemical principles for similar compounds. The hydrogen atom on the chiral carbon of this compound is acidic due to its position alpha to a carbonyl group. A common mechanism for base-catalyzed racemization involves the removal of this acidic proton by a base. This deprotonation would form a planar, achiral enolate intermediate. Subsequent re-protonation can occur from either face of the planar intermediate with equal probability, leading to the formation of a racemic mixture. researchgate.netspcmc.ac.inlibretexts.org

Early research from 1948 investigated the racemization of a related derivative, the dimethyl ester of l-bromosuccinic acid. acs.org In this case, racemization was achieved using lithium bromide in acetone, proceeding through a nucleophilic substitution (SN2) mechanism where the bromide ion acts as both the nucleophile and the leaving group, causing an inversion of stereochemistry. Repeated inversion leads to racemization. Although this is not a Lewis base-catalyzed process in the modern sense of organocatalysis, it demonstrates the susceptibility of the bromosuccinate (B1262339) scaffold to losing its optical activity.

Ultrasonochemical Catalysis for Sustainable Synthesis

While direct studies focusing on this compound in ultrasonochemical catalysis are limited, research on the structurally related compound N-bromosuccinimide (NBS) provides relevant insights. In one study, ultrasound was shown to significantly accelerate the tandem reaction of thiols and alcohols with NBS to produce sulfinic esters. spcmc.ac.in The use of ultrasonic irradiation led to high yields in shorter timeframes compared to conventional stirring methods and proceeded efficiently without the need for a catalyst. spcmc.ac.in This demonstrates the potential of ultrasound to promote reactions involving the bromo-succinimide framework, suggesting that derivatives of this compound could similarly benefit from this sustainable energy source for various synthetic applications.

Strategies in Organic Synthesis and Retrosynthetic Analysis Utilizing 2 Bromosuccinic Anhydride

Retrosynthetic Disconnections and Synthon Equivalents

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.in For 2-bromosuccinic anhydride (B1165640), two primary disconnection strategies are apparent, focusing on the carbon-bromine bond and the anhydride ring system.

C-Br Bond Disconnection: This is a common strategy for molecules containing alkyl halides. amazonaws.com Disconnecting the C-Br bond generates a bromide ion (Br⁻) and a carbocationic synthon at the α-position to a carbonyl group. However, a more synthetically useful approach considers the reverse reaction, which is the bromination of an enol or enolate. This leads to a nucleophilic synthon, an enolate of succinic anhydride, and an electrophilic bromine synthon (Br⁺).

C-O Bond Disconnection (Anhydride Ring): Disconnecting the C-O bonds of the anhydride ring is a type of Functional Group Interconversion (FGI). imperial.ac.uk This process conceptually hydrolyzes the anhydride back to its corresponding dicarboxylic acid, 2-bromosuccinic acid. nih.gov This simplifies the target by revealing a more fundamental backbone that can be constructed or modified.

These disconnections suggest that succinic acid or succinic anhydride are logical starting materials for the synthesis of the title compound itself. The key transformation would be a selective α-bromination.

The table below summarizes the synthons derived from these disconnections and their corresponding real-world synthetic equivalents.

| Disconnection | Synthon | Synthetic Equivalent |

| C-Br Bond | Electrophilic Bromine (Br⁺) | Bromine (Br₂), N-Bromosuccinimide (NBS) researchgate.netsemanticscholar.org |

| C-Br Bond | Nucleophilic Succinic Anhydride | Enolate of succinic anhydride |

| C-O Anhydride Bond | α-bromo dicarboxylic acid | 2-Bromosuccinic acid nih.gov |

Functional Group Interconversions and Transformations

The reactivity of 2-bromosuccinic anhydride is dominated by its two functional groups, allowing for a range of transformations. imperial.ac.uk

Anhydride Reactions: The anhydride moiety is a potent electrophile, susceptible to nucleophilic acyl substitution. Ring-opening reactions with various nucleophiles are common. For instance, reaction with water yields 2-bromosuccinic acid, while alcohols produce mono-esters and amines generate mono-amides. These reactions are typically rapid and high-yielding.

Alkyl Bromide Reactions: The bromine atom is a good leaving group, situated on a secondary carbon that is activated by the adjacent carbonyl group. This position is highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions. solubilityofthings.comub.edu This allows for the displacement of the bromide by a wide array of nucleophiles, enabling the introduction of nitrogen, oxygen, and sulfur-containing functional groups. vanderbilt.edu

Key transformations are outlined in the following table.

| Reagent | Transformation | Product Type |

| Water (H₂O) | Anhydride Ring Opening | Dicarboxylic Acid |

| Alcohol (R-OH) | Anhydride Ring Opening | Mono-ester of 2-bromosuccinic acid |

| Amine (R-NH₂) | Anhydride Ring Opening | Mono-amide of 2-bromosuccinic acid |

| Nucleophile (Nu⁻) | SN2 Substitution | 2-substituted succinic anhydride |

Applications in Complex Molecule Synthesis

The synthetic utility of this compound is demonstrated in its use as a precursor for various biologically relevant molecules.

N-Hydroxyaspartic acid is an amino acid analogue. Its synthesis can be achieved using this compound as a key starting material. The synthesis proceeds via a two-step sequence:

Nucleophilic Substitution: The synthesis begins with the reaction of this compound with hydroxylamine (B1172632) (NH₂OH). The more nucleophilic nitrogen atom of hydroxylamine attacks the C2 carbon, displacing the bromide via an SN2 reaction. This step proceeds with inversion of configuration and forms N-hydroxyamino-succinic anhydride.

Hydrolysis: The resulting anhydride ring is then hydrolyzed, typically under mild aqueous conditions, to open the ring and afford the final product, N-hydroxyaspartic acid.

This approach efficiently installs the required N-hydroxyamino functionality with predictable stereochemical control.

Similar to the synthesis of N-hydroxyaspartic acid, hydrazinosuccinic acid can be prepared from this compound.

Nucleophilic Substitution: The reagent used in this synthesis is hydrazine (B178648) (H₂N-NH₂). One of the nitrogen atoms of hydrazine acts as the nucleophile, attacking the C2 carbon and displacing the bromide in an SN2 fashion to yield hydrazinosuccinic anhydride.

Hydrolysis: Subsequent hydrolysis of the anhydride provides the target molecule, hydrazinosuccinic acid.

This method provides a direct route to this non-proteinogenic amino acid derivative.

Paraconic acids are a class of γ-butyrolactone derivatives that exhibit a range of biological activities. researchgate.net The synthesis of paraconic acid analogues can be envisioned using this compound in a Reformatsky-type reaction. doi.org

Formation of Organometallic Intermediate: The C-Br bond of this compound (or a corresponding ester derivative) reacts with a metal, such as zinc or cerium, to form a nucleophilic organometallic intermediate, which is equivalent to a succinic anhydride enolate.

Carbonyl Addition: This intermediate then adds to the electrophilic carbonyl carbon of an aldehyde or ketone.

Lactonization and Hydrolysis: An acidic workup protonates the resulting alkoxide. The anhydride is hydrolyzed to the dicarboxylic acid, and subsequent intramolecular cyclization (lactonization) between one of the carboxyl groups and the newly formed hydroxyl group yields the characteristic γ-butyrolactone ring of the paraconic acid structure.

This strategy allows for the construction of the core paraconic acid skeleton by forming a key carbon-carbon bond.

Synthesis of Tetracarboxylic Acids

The strategic use of this compound in organic synthesis provides a pathway for the construction of more complex molecules, including tetracarboxylic acids. A notable application is in the synthesis of butane-1,2,3,4-tetracarboxylic acid, a compound with significant industrial uses as a formaldehyde-free durable press finishing agent and in the production of polyimide materials. mdpi.org

A key synthetic strategy involves the coupling of this compound with a carbanion generated from succinic anhydride. mdpi.org This method is part of an environmentally conscious approach that starts from succinic anhydride, a readily available petrochemical product. The initial step is the bromination of succinic anhydride, typically in an acetic acid solution with a base like sodium acetate, which quantitatively yields this compound. mdpi.org

The core of the synthesis is the subsequent coupling reaction. This step is effectively carried out under ultrasonochemical solid-liquid phase transfer catalysis (US s-l PTC) conditions. mdpi.org The carbanion of succinic anhydride is generated using a mixture of calcium carbonate and calcium oxide. The coupling of this carbanion with this compound proceeds efficiently in a dioxane solution. mdpi.org

This reaction yields tetrahydro-3,3'-bifuran-2,2',5,5'-tetrone, which is the bis-anhydride of butane-1,2,3,4-tetracarboxylic acid. This intermediate can then be hydrolyzed to the final tetracarboxylic acid. The coupling reaction is reported to be rapid, taking about 60 minutes, and results in a very good yield of the bis-anhydride product. mdpi.org

The detailed findings of this synthetic approach are summarized in the table below.

Table 1: Synthesis of Butane-1,2,3,4-tetracarboxylic Acid bis-anhydride

| Reactants | Reagents & Catalysts | Solvent | Conditions | Product | Yield |

| This compound, Succinic anhydride | Calcium carbonate–calcium oxide mixture, Cetrimide | Dioxane | Sonochemical solid-liquid Phase Transfer Catalysis (s-l PTC), 30-40 °C, ~60 min | Tetrahydro-3,3'-bifuran-2,2',5,5'-tetrone | Very good |

Analytical and Spectroscopic Characterization in 2 Bromosuccinic Anhydride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Bromosuccinic anhydride (B1165640). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms, allowing for the confirmation of the molecular structure and the determination of stereochemistry.

In the anhydride form, the cyclic structure would impose conformational rigidity, influencing the coupling constants. The chemical shifts would also be affected by the electron-withdrawing nature of the anhydride ring.

¹H NMR: The proton spectrum of a succinic anhydride derivative would typically show two multiplets. For 2-Bromosuccinic anhydride, the methine proton (CH-Br) and the methylene protons (CH₂) would give rise to these signals. The integration of these signals would correspond to a 1:2 ratio.

¹³C NMR: The carbon spectrum would be expected to show four distinct signals corresponding to the two carbonyl carbons, the carbon bonded to bromine, and the methylene carbon. The chemical shifts of the carbonyl carbons are typically in the downfield region of the spectrum.

The determination of stereochemistry, particularly for derivatives of this compound, can be achieved through advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH-Br | 4.5 - 5.0 | 45 - 55 |

| CH₂ | 3.0 - 3.5 | 30 - 40 |

| C=O | - | 165 - 175 |

| C=O | - | 165 - 175 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the anhydride functional group.

The most prominent features in the IR spectrum of a cyclic anhydride are the two carbonyl stretching vibrations, which arise from symmetric and asymmetric stretching modes. For this compound, these bands are observed at approximately 1860 cm⁻¹ and 1780 cm⁻¹. The presence of two distinct carbonyl peaks is a hallmark of the anhydride group.

Other significant absorptions include the C-O-C stretching vibration of the anhydride ring, which typically appears in the region of 1200-1300 cm⁻¹, and the C-Br stretching vibration, which is expected in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Anhydride C=O | Asymmetric Stretch | ~1860 |

| Anhydride C=O | Symmetric Stretch | ~1780 |

| Anhydride C-O-C | Stretch | 1200 - 1300 |

| C-H | Stretch | 2850 - 3000 |

| C-Br | Stretch | 500 - 700 |

Chromatographic Techniques for Purity Assessment and Molecular Weight Determination (e.g., GPC)

Chromatographic techniques are essential for assessing the purity of this compound and for determining the molecular weight of polymers derived from it.

Purity Assessment: Gas chromatography (GC) can be employed to determine the purity of succinic anhydride and its derivatives. A sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. The retention time and peak area in the resulting chromatogram can be used to identify and quantify the compound and any impurities present.

Molecular Weight Determination of Derived Polymers: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of polymers. In the context of materials derived from this compound, such as polyesters and copolymers, GPC is indispensable.

For instance, in the synthesis of poly(DL-lactide-co-RS-β-malic acid), where a derivative of 2-Bromosuccinic acid is used, GPC is employed to characterize the resulting copolymers. cjps.orgnih.govresearchgate.netresearchgate.net The analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which are critical parameters that influence the polymer's mechanical and degradation properties. cjps.orgnih.gov

Table 3: GPC Data for Copolymers Derived from a Succinic Acid Moiety

| Copolymer Composition (Monomer Feed Ratio) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| Poly(DL-lactide) Homopolymer | 75 | 135 | 1.8 |

| 99.4% DL-lactide, 0.6% MA derivative | 63 | 113 | 1.8 |

| 99.0% DL-lactide, 1.0% MA derivative | 35 | 63 | 1.8 |

| 98.0% DL-lactide, 2.0% MA derivative | 25 | 45 | 1.8 |

| Data adapted from a study on poly(DL-lactide-co-RS-β-malic acid) copolymers. nih.gov |

Thermal Analysis (e.g., DSC) of Derived Materials

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of materials, particularly polymers. For materials derived from this compound, DSC is used to determine key thermal transitions such as the glass transition temperature (Tg).

The Tg is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This property is highly dependent on the polymer's chemical structure, molecular weight, and composition.

In studies of copolymers synthesized from monomers including a succinic acid derivative, such as poly(DL-lactide-co-RS-β-benzyl malolactonate), DSC analysis reveals a single glass transition temperature for the copolymers. cjps.orgresearchgate.net The Tg of these copolymers was found to decrease with an increasing content of the malolactonate comonomer, which is derived from bromosuccinic acid. cjps.org This indicates that the incorporation of this comonomer disrupts the regularity of the polylactide chains, leading to a lower temperature for the onset of segmental motion. cjps.org

Table 4: Glass Transition Temperatures (Tg) of Poly(DL-lactide-co-RS-β-benzyl malolactonate) Copolymers

| MA Content in Copolymer (%) | Tg (°C) |

| 0 (PDLLA Homopolymer) | 55.8 |

| 2.0 | 51.0 |

| 4.1 | 47.8 |

| 6.5 | 39.1 |

| Data represents the effect of incorporating a malolactonate (MA) comonomer, derived from bromosuccinic acid, on the Tg of polylactide. cjps.org |

Atomic Force Microscopy (AFM) for Morphological Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. It is a valuable tool for studying the surface morphology of polymeric materials, including those derived from this compound.

AFM can be used to visualize the surface features of polymer films, such as roughness, phase separation in polymer blends, and the structure of crystalline and amorphous regions. mdpi.com In the context of biodegradable polyesters, which can be synthesized using monomers like this compound, AFM is employed to study the changes in surface morphology during degradation. mdpi.com

For example, AFM can track the erosion of the polymer surface when exposed to an aqueous environment, providing insights into the degradation mechanism. This information is particularly important for biomedical applications where the degradation rate and surface properties of the material are critical. mdpi.comnih.gov The technique can reveal the formation of pits and other surface features that are indicative of microbial or hydrolytic degradation. nih.gov

Emerging Research Directions and Future Perspectives

Integration in Eco-Friendly Chemical Processes

The chemical industry's shift towards sustainability has put a spotlight on biomass-derived platform chemicals. nih.govresearchgate.net Succinic acid and its derivatives are central to this movement, with significant research dedicated to replacing petroleum-based production methods with greener alternatives. nih.govresearchgate.net A notable advancement is the direct synthesis of succinic anhydride (B1165640) from bio-based furanic platform compounds, such as furoic acid, using visible light-induced oxygenation. nih.govresearchgate.net This process, employing a photocatalyst and molecular oxygen as a terminal oxidant, achieves high conversion and selectivity at room temperature, presenting a promising eco-friendly route that minimizes pollution. nih.govresearchgate.net

While such green methodologies are yet to be specifically documented for 2-Bromosuccinic anhydride, they signal a clear future direction. The principles of green chemistry increasingly guide the synthesis of complex molecules, aiming to reduce the use of hazardous reagents and minimize waste. researchgate.net Future research will likely focus on developing sustainable pathways for halogenated anhydrides, potentially adapting photocatalytic or biocatalytic systems to incorporate bromine into the succinic anhydride framework. This includes exploring alternatives to traditional industrial synthesis routes that may involve chlorine or high energy consumption, thereby reducing the environmental footprint of the final product. googleapis.com Another approach involves the use of heterogeneous bimetallic ion-pair catalysis in metal-organic frameworks (MOFs) for the continuous-flow production of succinic anhydrides, a method that offers unique processing advantages. princeton.edu

Novel Applications in Material Science and Agrochemicals

The inherent reactivity of the anhydride group, coupled with the functional handle provided by the bromine atom, positions this compound as a compound of interest for novel applications in material science and agrochemicals. Succinic anhydride itself is utilized as a chain extender in the synthesis of high molecular weight biodegradable polymers like poly(lactic acid) (PLA). researchgate.net Following this precedent, this compound could be investigated as a specialty monomer. The presence of bromine could impart desirable properties such as flame retardancy or altered thermal stability to the resulting polymers.

In a direct application, the related compound 2,3-dibromo-succinic anhydride (DBSA) has been successfully used as a reactive-type flame retardant for cotton, polyester (B1180765), and blended fabrics. researchgate.net DBSA endows the materials with durable flame retardancy through an esterification reaction with the fabric's cellulose, demonstrating a condensed phase flame-retardant effect. researchgate.net This strongly suggests that this compound could function similarly, serving as a reactive intermediate for creating flame-retardant bioplastics or textiles.

Furthermore, many commercial agrochemicals are halogenated organic compounds. The this compound structure could serve as a versatile building block for new pesticides or plant growth regulators. The anhydride ring can be readily opened by various nucleophiles to introduce other functional groups, while the bromine atom can participate in further coupling reactions, allowing for the synthesis of a diverse library of potential agrochemical candidates. Maleic anhydride, a related compound, is already a raw material for numerous products, including agricultural chemicals. researchgate.net

Advanced Mechanistic Studies and Computational Chemistry

Understanding the fundamental reactivity of this compound is crucial for optimizing its synthesis and application. The core reaction mechanism for anhydrides is nucleophilic acyl substitution, where a nucleophile attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate before a leaving group is expelled. askfilo.comlibretexts.org The presence of an electronegative bromine atom on the carbon adjacent to the carbonyl group in this compound is expected to significantly influence this process. By withdrawing electron density, the bromine atom increases the electrophilicity of the carbonyl carbons, potentially enhancing their reactivity toward nucleophiles compared to unsubstituted succinic anhydride. libretexts.org

Computational chemistry offers powerful tools to probe these mechanistic details. Studies on unsubstituted succinic anhydride have utilized methods like the G2M(CC2) level of theory and microcanonical RRKM theory to investigate its unimolecular decomposition. nih.gov These studies have predicted that its decomposition occurs through a concerted fragmentation mechanism to form carbon monoxide, carbon dioxide, and ethene, with a calculated energy barrier of 69.6 kcal/mol. nih.gov

| Decomposition Pathway | Products | Calculated Energy Barrier (kcal/mol) |

| Concerted Fragmentation | CO + CO₂ + C₂H₄ | 69.6 |

| Data from computational studies on the unimolecular decomposition of succinic anhydride. nih.gov |

Future research is expected to apply these advanced computational models to this compound. Such studies would elucidate how the bromine substituent alters the potential energy surface of its reactions. This includes calculating the energy barriers for decomposition, predicting reaction kinetics, and understanding the stability of intermediates. Furthermore, computational methods can explore intermolecular interactions, such as the halogen bonds that have been recognized in the crystal structures of other tetrahalophthalic anhydrides, which can influence the material's bulk properties. mdpi.com These theoretical insights will be invaluable for designing novel synthetic routes and predicting the behavior of this compound in various chemical environments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Bromosuccinic anhydride, and how can reaction conditions be optimized for high purity?

- Methodological Answer : A common route involves bromination of succinic anhydride derivatives. For example, bromine can be introduced via electrophilic substitution or halogenation of precursor compounds. Optimization requires precise control of temperature (e.g., maintaining 80°C for exothermic reactions) and stoichiometric ratios to minimize side products like di-substituted byproducts. Post-synthesis purification via recrystallization (using solvents like hot water or methanol) is critical for isolating high-purity crystals .

Q. What analytical techniques are recommended for characterizing this compound, particularly for confirming bromine substitution?

- Methodological Answer :

- 13C NMR : Identifies carbon environments, distinguishing between brominated and non-brominated carbons.

- X-ray Crystallography : Resolves molecular geometry and confirms bromine placement (e.g., crystallographic data for 2-bromosuccinic acid structures in Table S2) .

- Neutralization Titration : Validates purity (>97%) and quantifies anhydride content .

Q. How does the bromine substituent influence the reactivity of succinic anhydride derivatives in nucleophilic acyl substitution reactions?

- Methodological Answer : Bromine acts as an electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon. This enhances reactivity toward nucleophiles like amines or alcohols. Kinetic studies comparing brominated vs. non-brominated analogs (e.g., succinic vs. This compound) show faster acylation rates for the brominated derivative, but steric effects may reduce yields in bulky nucleophiles .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in stereoselectivity data for Diels-Alder reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) or CCSD(T) calculations can model transition states to explain kinetic vs. thermodynamic control. For instance, maleic anhydride analogs show unexpected exo preference in furan cycloadditions due to retro-Diels-Alder pathways overriding endo kinetic selectivity. Similar computational frameworks can be applied to this compound to predict regioselectivity and optimize reaction conditions .

Q. What experimental strategies mitigate contradictions in kinetic data when studying this compound’s hydrolysis under varying pH conditions?

- Methodological Answer :

- Controlled pH Buffers : Use phosphate or acetate buffers to stabilize pH during hydrolysis.

- Real-Time Monitoring : Employ FT-IR or HPLC to track anhydride consumption and product formation.

- Statistical Validation : Apply nonlinear least-squares fitting (as in copolymerization studies) to reconcile rate constants from disparate datasets .

Q. How does bromine substitution alter the thermal stability of this compound compared to non-halogenated analogs?

- Methodological Answer : Thermogravimetric Analysis (TGA) reveals decomposition thresholds. Bromine’s electron-withdrawing effect weakens the anhydride ring, lowering thermal stability. For example, this compound decomposes at ~150°C, whereas succinic anhydride remains stable up to 200°C. Kinetic studies under inert vs. oxidative atmospheres further differentiate degradation pathways .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to study this compound’s role in copolymerization with styrene or maleic anhydride?

- Methodological Answer :

- Monomer Ratios : Use a comonomer feed ratio (e.g., styrene:anhydride = 1:1) to assess alternation tendency via 13C NMR triad analysis.

- Penultimate Model Validation : Apply nonlinear least-squares fitting to reactivity ratios (r₁, r₂) to distinguish terminal vs. penultimate effects in chain propagation .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for catalytic applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.